molecular formula C20H20N2O2S B2972655 N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine CAS No. 398470-26-3

N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B2972655
CAS RN: 398470-26-3
M. Wt: 352.45
InChI Key: BCVNETCZSAYOBF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of neurotransmitters such as acetylcholine and dopamine. Additionally, it has been found to exhibit antioxidant activity, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities. However, it also has some limitations. For example, it may exhibit toxicity at high doses, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine. One potential direction is the further exploration of its potential applications in the treatment of neurological disorders. Another direction is the investigation of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine involves the reaction of 2-methylpropylphenyl isothiocyanate with 1,3-benzodioxole-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13(2)9-14-3-5-15(6-4-14)17-11-25-20(22-17)21-16-7-8-18-19(10-16)24-12-23-18/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVNETCZSAYOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine

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